

Application Notes and Protocols: Investigating Neurodegenerative Diseases with GW806742X Hydrochloride

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Compound of Interest

Compound Name: GW806742X hydrochloride

Cat. No.: B10824379

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GW806742X hydrochloride is a potent small molecule inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis signaling pathway.[1][2][3] Necroptosis, a form of programmed necrosis, has been implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease. By inhibiting MLKL, GW806742X prevents the membrane translocation and pore formation that leads to lytic cell death, offering a valuable tool to investigate the role of necroptosis in neuronal cell death and to explore potential therapeutic strategies.[2][3] Additionally, GW806742X exhibits potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[3] This dual activity may be of interest in studying the interplay between neuroinflammation, vascular dysfunction, and neurodegeneration.

These application notes provide detailed protocols for utilizing **GW806742X hydrochloride** in in vitro and in vivo models of neurodegenerative diseases.

Data Presentation

Table 1: In Vitro Efficacy and Binding Affinity of GW806742X

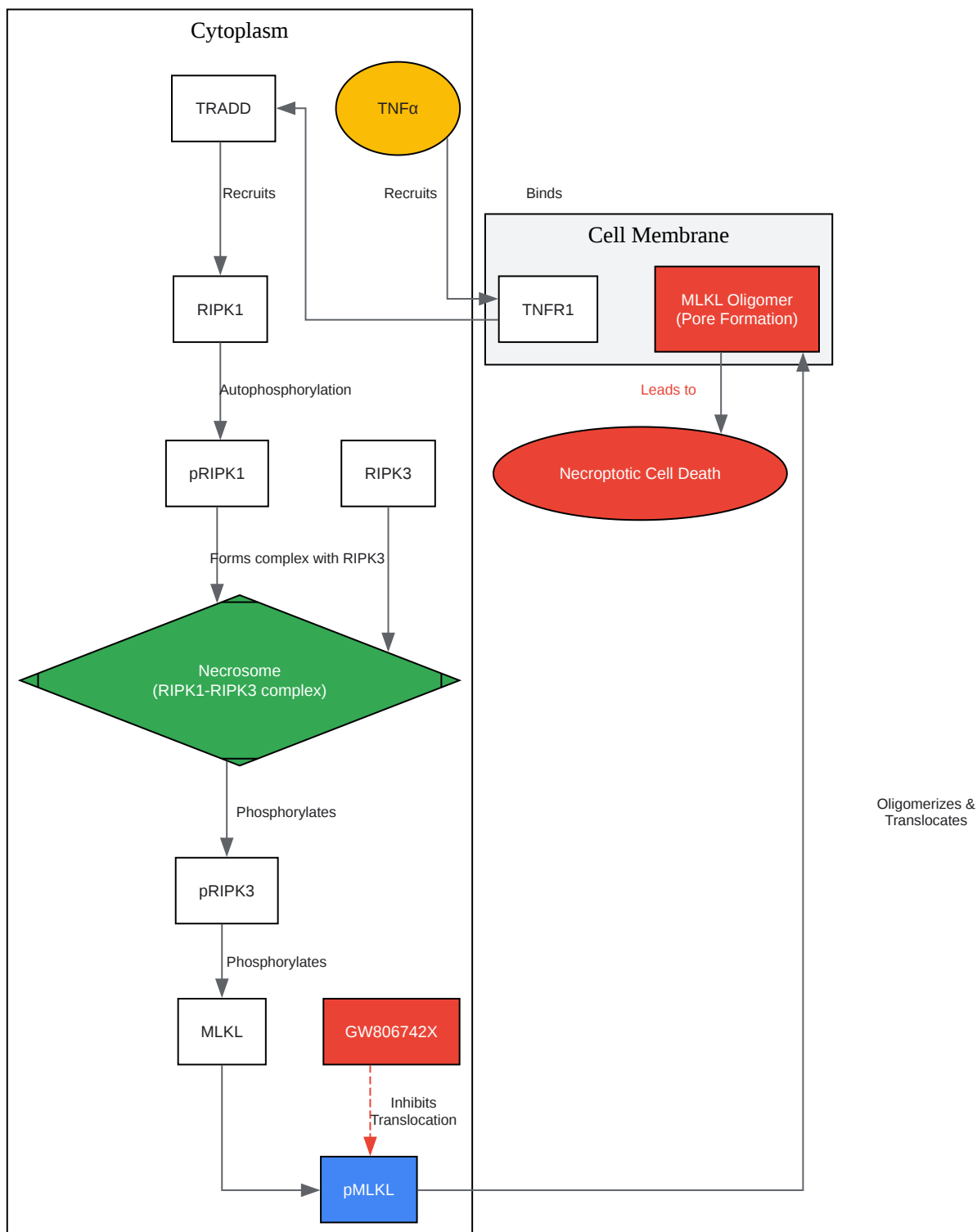
Target	Parameter	Value	Cell Line/System	Reference
MLKL	Kd	9.3 μ M	MLKL pseudokinase domain	[2] [3]
Necroptosis	IC50	< 50 nM	Mouse Dermal Fibroblasts (TSQ-induced)	[4]
VEGFR2	IC50	2 nM	N/A	[3]
VEGF-induced proliferation	IC50	5 nM	Human Umbilical Vein Endothelial Cells (HUVECs)	[3] [5]

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay	Cell Line	Recommended Concentration Range	Notes
Neuroprotection Assay	SH-SY5Y, Primary Neurons	100 nM - 10 μ M	Titration is recommended to determine the optimal concentration for your specific model and neurotoxin.
MLKL Phosphorylation (Western Blot)	SH-SY5Y, HT-29	1 μ M - 5 μ M	Pre-treatment for 1-2 hours before necroptosis induction is common.
MLKL Translocation (Immunofluorescence)	HT-29, Primary Neurons	1 μ M	Observe the localization of MLKL from cytoplasm to the plasma membrane.
Neurite Outgrowth Assay	PC12, SH-SY5Y	100 nM - 5 μ M	Assess both neuroprotective and potential neurotoxic effects at higher concentrations.

Signaling Pathways and Experimental Workflows

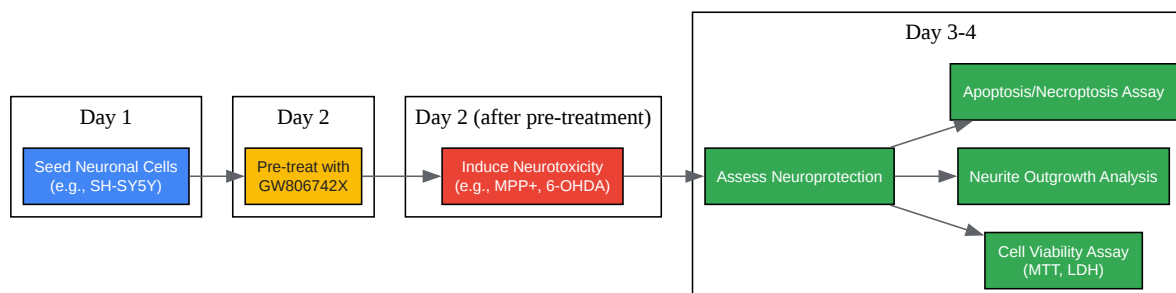
Necroptosis Signaling Pathway and Inhibition by GW806742X



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Caption: Necroptosis pathway showing inhibition of MLKL translocation by GW806742X.

Experimental Workflow: In Vitro Neuroprotection Assay



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- 5. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
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